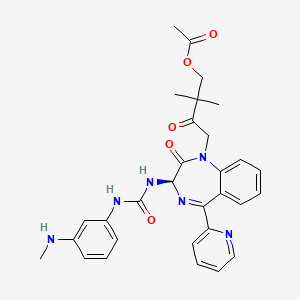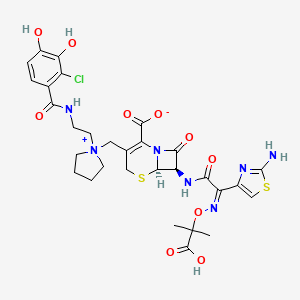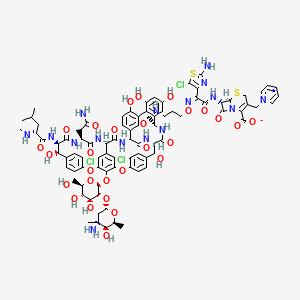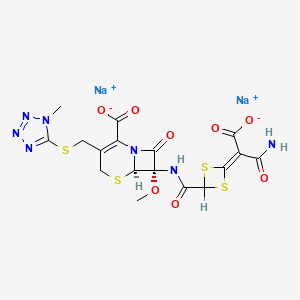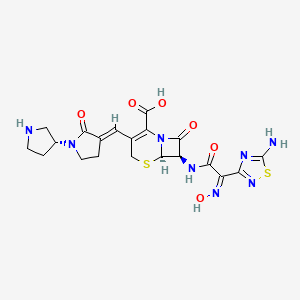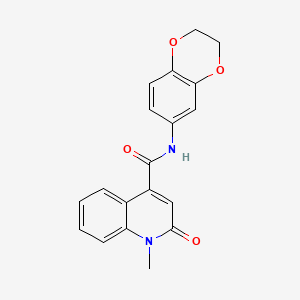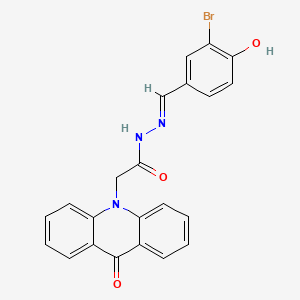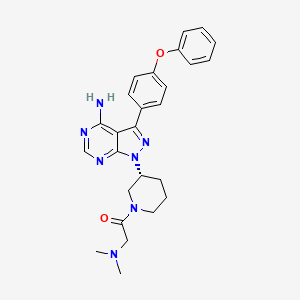
Chmfl-flt3-122
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CHMFL-FLT3-122 is a potent and selective FLT3 inhibitor . It exhibits more than 10-fold and 170-fold selectivity for FLT3 over BTK kinase and c-KIT kinase, respectively, in vitro . It induces apoptosis by arresting the cell cycle in the G0/G1 phase in vitro . It suppresses tumor growth in an AML xenograft model . It is modestly orally bioavailable .
Molecular Structure Analysis
The chemical formula of this compound is C26H29N7O2 . The exact mass is 471.24 g/mol . The molecular weight is 471.570 .
Physical And Chemical Properties Analysis
The chemical formula of this compound is C26H29N7O2 . The exact mass is 471.24 g/mol . The molecular weight is 471.570 . The elemental analysis shows that it contains C, 66.22; H, 6.20; N, 20.79; O, 6.79 .
Applications De Recherche Scientifique
Inhibition de la kinase FLT3
“Chmfl-flt3-122” est un inhibiteur puissant et sélectif de la kinase FLT3 {svg_1} {svg_2}. Il a une IC50 de 40 nM contre la kinase FLT3 {svg_3} {svg_4}, ce qui signifie qu'il peut inhiber l'activité de la kinase FLT3 à une concentration de 40 nM.
Sélectivité par rapport aux autres kinases
Ce composé présente une sélectivité supérieure à 10 fois pour FLT3 par rapport à la kinase BTK {svg_5} {svg_6}. Il présente également une sélectivité 170 fois supérieure pour FLT3 par rapport à la kinase c-KIT {svg_7}. Cette forte sélectivité en fait un outil précieux pour étudier la fonction de FLT3 sans interférence significative des kinases BTK ou c-KIT.
Induction de l'apoptose
“this compound” peut induire l'apoptose en arrêtant le cycle cellulaire en phase G0/G1 {svg_8}. Cela signifie qu'il peut provoquer la destruction des cellules cancéreuses, ce qui est une caractéristique souhaitable pour une thérapie anticancéreuse potentielle.
Suppression de la croissance tumorale
Des études in vivo ont montré que “this compound” peut supprimer la croissance tumorale dans un modèle xénogreffe de leucémie myéloïde aiguë (LMA) {svg_9}. Cela suggère qu'il pourrait potentiellement être utilisé comme traitement de la LMA.
Biodisponibilité orale
“this compound” a une biodisponibilité orale modeste {svg_10}. Cela signifie qu'il peut être administré par voie orale, ce qui est souvent plus pratique et moins invasif que les autres méthodes d'administration de médicaments.
Candidat médicament potentiel pour la LMA positive à FLT3-ITD
Compte tenu de sa puissance, de sa sélectivité et de sa capacité à induire l'apoptose et à supprimer la croissance tumorale, “this compound” pourrait être un candidat médicament potentiel pour la LMA positive à FLT3-ITD {svg_11}.
Mécanisme D'action
Target of Action
CHMFL-FLT3-122 is a potent, selective, and orally active inhibitor of the FLT3 kinase . FLT3 (Fms-like tyrosine kinase 3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process of blood cell production . The compound shows selectivity for FLT3 over other kinases such as BTK (Bruton’s tyrosine kinase) and c-KIT .
Mode of Action
This compound interacts with its primary target, the FLT3 kinase, by binding to it and inhibiting its activity . This inhibition disrupts the normal signaling pathways of the FLT3 kinase, leading to changes in the cell cycle . Specifically, this compound induces apoptosis, a form of programmed cell death, by arresting the cell cycle in the G0/G1 phase .
Biochemical Pathways
The inhibition of FLT3 kinase by this compound affects several downstream signaling pathways. It significantly inhibits FLT3 auto-phosphorylation at the Tyr589/591 site, and also inhibits the phosphorylation of Stat5, ERK, AKT, and the expression of cMYC . These changes disrupt normal cell signaling, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats . After a single oral dose, the compound was found to be well-absorbed, with an absolute bioavailability of around 50% . It was extensively metabolized, with the majority of the dose excreted in the feces . The metabolic pathways of this compound were identified as N-dealkylation, oxidation, amide hydrolysis, sulfate conjugation, and glucuronic conjugation .
Result of Action
The action of this compound results in significant molecular and cellular effects. In vitro studies have shown that the compound can significantly inhibit the proliferation of FLT3-ITD positive acute myeloid leukemia (AML) cancer cell lines . In vivo studies in mice have shown that this compound can almost completely suppress tumor progression .
Orientations Futures
The clinical benefits of FLT3 inhibitors against acute myeloid leukemia (AML) have been limited by selectivity and resistance mutations . Thus, identifying FLT3 inhibitors possessing high selectivity and potency is necessary . The integrated biological activity results indicated that compound 45 deserves further development for therapeutic remedies for AML .
Propriétés
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-31(2)16-22(34)32-14-6-7-19(15-32)33-26-23(25(27)28-17-29-26)24(30-33)18-10-12-21(13-11-18)35-20-8-4-3-5-9-20/h3-5,8-13,17,19H,6-7,14-16H2,1-2H3,(H2,27,28,29)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNAFSDUTMZGSF-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


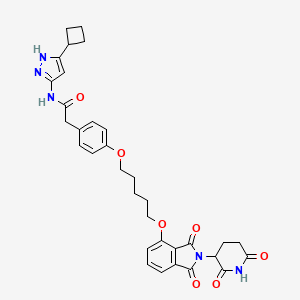
![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)
![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)

